REACTION_CXSMILES
|
Cl[C:2]1C=C2C(C=CC(C)=N2)=C(C2C=CC(Cl)=CC=2)[C:3]=1C=C.FC(F)(F)S(O[C:28]1[C:37]([C:38]2[CH:43]=[CH:42][C:41]([Cl:44])=[CH:40][CH:39]=2)=[C:36]2[C:31]([CH:32]=[CH:33][CH:34]=[N:35]2)=[CH:30][C:29]=1[CH3:45])(=O)=O>>[Cl:44][C:41]1[CH:42]=[CH:43][C:38]([C:37]2[C:28]([CH:2]=[CH2:3])=[C:29]([CH3:45])[CH:30]=[C:31]3[C:36]=2[N:35]=[CH:34][CH:33]=[CH:32]3)=[CH:39][CH:40]=1
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
|
ClC1=C(C(=C2C=CC(=NC2=C1)C)C1=CC=C(C=C1)Cl)C=C
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Name
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8-(4-chlorophenyl)-6-methylquinolin-7-yl trifluoromethanesulfonate
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
FC(S(=O)(=O)OC1=C(C=C2C=CC=NC2=C1C1=CC=C(C=C1)Cl)C)(F)F
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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ClC1=CC=C(C=C1)C=1C(=C(C=C2C=CC=NC12)C)C=C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |